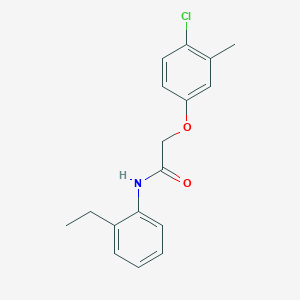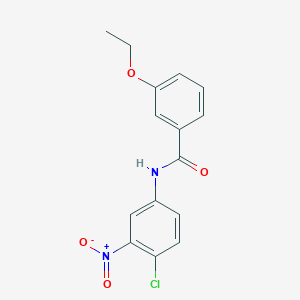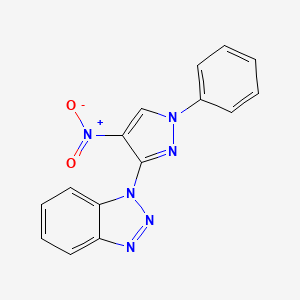
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders, including type 2 diabetes and obesity.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to have beneficial effects on glucose and lipid metabolism, insulin sensitivity, and mitochondrial function. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has also been studied for its potential therapeutic effects on metabolic disorders such as type 2 diabetes and obesity.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to allosteric activation and phosphorylation of the catalytic subunit. This activation of AMPK results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells, improve insulin sensitivity in adipocytes, and decrease hepatic glucose production. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has also been shown to increase fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to improve mitochondrial function and increase mitochondrial biogenesis in various cell types.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation on cellular processes. However, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has some limitations for lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide and AMPK activation. One direction is the development of more potent and selective AMPK activators for use in therapeutic applications. Another direction is the study of the effects of AMPK activation on other physiological processes, such as inflammation and autophagy. Additionally, the role of AMPK in cancer and aging is an area of active research, and 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide may have potential applications in these fields as well.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is a small molecule activator of AMPK that has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to have beneficial effects on glucose and lipid metabolism, insulin sensitivity, and mitochondrial function. While 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has some limitations for lab experiments, it has potential applications in the development of new therapies for metabolic disorders, cancer, and aging.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-ethylphenylacetyl chloride to form the intermediate 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with potassium tert-butoxide to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-7-16(13)19-17(20)11-21-14-8-9-15(18)12(2)10-14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQMSOEGWADFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)

![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)

![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)